(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17233070
InChI: InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
SMILES:
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

CAS No.:

Cat. No.: VC17233070

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid -

Specification

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name (2R,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
Standard InChI Key IJMIYSXHHOKJEZ-JGVFFNPUSA-N
Isomeric SMILES C[C@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol. Its core structure consists of a six-membered morpholine ring substituted at the 2- and 6-positions with a carboxylic acid group and a methyl group, respectively. The Boc group at the 4-position introduces steric bulk and enhances stability during synthetic manipulations .

Key Structural Attributes:

  • Morpholine Ring Conformation: Computational models predict a chair conformation for the morpholine ring, stabilized by weak intramolecular hydrogen bonds (e.g., C–H⋯O interactions) .

  • Stereochemical Configuration: The (2R,6S) configuration distinguishes this compound from its (2R,6R)-diastereomer, which exhibits distinct physicochemical properties, such as collision cross-section (CCS) values in mass spectrometry .

Physicochemical Properties

Predicted Collision Cross-Section (CCS)

The CCS values for adducts of the (2R,6R)-isomer, as reported in PubChem Lite, provide insights into the behavior of stereoisomers under mass spectrometric conditions :

Adductm/zPredicted CCS (Ų)
[M+H]+246.13361154.6
[M+Na]+268.11555162.5
[M+NH4]+263.16015159.1

These values highlight the influence of stereochemistry on ion mobility, which is critical for differentiating diastereomers in analytical workflows .

Synthetic Considerations

Stereoselective Synthesis

The synthesis of (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid likely involves:

  • Ring Formation: Cyclization of amino alcohol precursors to construct the morpholine scaffold.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group under mild conditions (e.g., using di-tert-butyl dicarbonate and a catalytic base) to preserve stereochemical integrity .

  • Carboxylic Acid Introduction: Oxidation or hydrolysis of a precursor ester or nitrile group.

Industrial Production

Flow microreactor systems may enhance the efficiency of Boc-protected morpholine synthesis by enabling precise control over reaction parameters (e.g., temperature, residence time), thereby minimizing racemization .

Comparative Analysis with Diastereomers

(2R,6S) vs. (2R,6R) Isomers

Property(2R,6S)-Isomer(2R,6R)-Iseter
CCS ([M+H]+)Not reported154.6 Ų
Crystal PackingChair conformationPredicted similar
Biological ActivityStructure-dependentLikely distinct

Stereochemical differences significantly impact interactions with chiral biological targets, such as enzymes or receptors .

Analytical Characterization

Recommended Techniques

  • Chiral HPLC: To resolve (2R,6S) and (2R,6R) isomers using cellulose-based columns (e.g., Chiralpak® IC) .

  • NMR Spectroscopy: 1H- and 13C-NMR for confirming stereochemistry and purity .

  • X-ray Crystallography: For definitive stereochemical assignment .

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